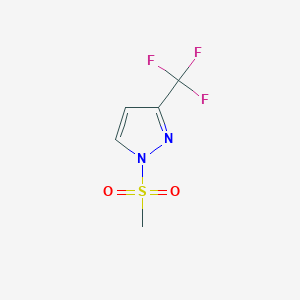

1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole

Overview

Description

1-(Methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound that features both a trifluoromethyl group and a methylsulphonyl group attached to a pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Mechanism of Action

Target of Action

Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in the trifluoromethylation of carbon-centered radical intermediates .

Mode of Action

Trifluoromethyl-containing compounds are known to participate in reactions such as the double allylic defluorinative alkylation of 1,1-bisnucleophiles with (trifluoromethyl)alkenes . This reaction occurs via the exclusively regioselective S N 2 reaction .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to be involved in diverse fluorinated compounds synthesis through selective c–f bond activation .

Result of Action

The trifluoromethyl group’s presence is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Analysis

Biochemical Properties

1-(Methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form electron donor-acceptor complexes with arylthiolate anions, which can undergo intramolecular single electron transfer reactions under visible light irradiation . This interaction highlights the compound’s potential in photoredox catalysis and other biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the body’s own methyltransferase MTr1, thereby limiting the replication of influenza viruses . This inhibition demonstrates the compound’s potential in antiviral therapies and its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism involves the formation of electron donor-acceptor complexes with arylthiolate anions, leading to intramolecular single electron transfer reactions under visible light irradiation

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and activity can be maintained under specific conditions, allowing for prolonged experimental observations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s role in radical trifluoromethylation and its interactions with arylthiolate anions highlight its involvement in complex biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns influence the compound’s activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the introduction of the trifluoromethyl group and the methylsulphonyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methylsulphonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the trifluoromethyl group, potentially leading to the formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or methylsulphonyl groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(Methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.

Medicine: It is explored for its potential as a pharmaceutical intermediate, particularly in the design of drugs with enhanced metabolic stability and bioavailability.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity

Comparison with Similar Compounds

- 1-(Methylsulphonyl)-3-(difluoromethyl)-1H-pyrazole

- 1-(Methylsulphonyl)-3-(monofluoromethyl)-1H-pyrazole

- 1-(Methylsulphonyl)-3-(trifluoromethyl)-1H-imidazole

Uniqueness: 1-(Methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the trifluoromethyl and methylsulphonyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

1-(Methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in medicinal and agrochemical applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C5H6F3N3O2S

- Molecular Weight : 215.18 g/mol

- IUPAC Name : 1-(methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Mycobacterium tuberculosis (Mtb). SAR studies have indicated that modifications around the pyrazole core can enhance potency, with some derivatives achieving minimum inhibitory concentrations (MIC) below 0.5 μM .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, potentially through inhibition of specific inflammatory pathways .

- Antiviral Activity : Research has identified pyrazole derivatives as inhibitors of viral RNA-dependent RNA polymerases, suggesting potential applications in treating viral infections such as measles .

The mechanism of action for this compound involves interaction with various biological targets:

- Cell Wall Biosynthesis Inhibition : In the context of tuberculosis treatment, the compound may inhibit cell wall biosynthesis in Mtb, although specific targets remain to be fully elucidated .

- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in viral replication and bacterial metabolism, which is critical for its antimicrobial and antiviral activities .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in optimizing the biological activity of pyrazole derivatives. Key findings include:

- Functional Group Importance : The presence of the methylsulfonyl group at the C4 position enhances activity against Mtb, while modifications to this group can lead to significant decreases in potency .

- Trifluoromethyl Substitution : The trifluoromethyl group is crucial for maintaining the compound's lipophilicity and overall biological activity, influencing its interaction with target sites .

Case Studies

Several studies highlight the effectiveness and potential applications of this compound:

- Antitubercular Activity : A study reported that a derivative of this compound exhibited promising antitubercular activity with an MIC <0.5 μM against Mtb, indicating its potential as a lead compound for tuberculosis treatment .

- Antiviral Screening : High-throughput screening identified pyrazole derivatives as effective inhibitors of measles virus replication, with ongoing research aimed at optimizing these compounds for clinical use .

Properties

IUPAC Name |

1-methylsulfonyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2S/c1-13(11,12)10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECRYDWMCMVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226268 | |

| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648427-19-4 | |

| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648427-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.